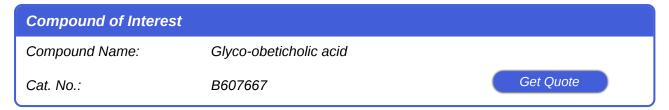


Application Notes and Protocols: Investigating FGF19 Induction using Glyco-obeticholic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the glycine-conjugated form and an active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor highly expressed in the gastrointestinal tract and liver, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of intestinal FXR by agonists like G-OCA leads to the robust induction and secretion of Fibroblast Growth Factor 19 (FGF19).[2][3] FGF19 is a key endocrine hormone that signals in the liver to suppress bile acid synthesis, regulate glucose homeostasis, and influence lipid metabolism.[3][4] The G-OCA/FXR/FGF19 signaling axis is a critical pathway in maintaining metabolic homeostasis and is a key target for therapeutic intervention in various metabolic diseases. These application notes provide detailed protocols for utilizing G-OCA to investigate FGF19 induction in vitro.

Signaling Pathway

The activation of FGF19 expression by G-OCA is initiated by the binding of G-OCA to the Farnesoid X Receptor (FXR) in the nucleus of intestinal cells. This binding event leads to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of the FGF19 gene, thereby initiating its transcription and subsequent translation. The newly synthesized FGF19 is then secreted from



the intestinal cells into the bloodstream, where it can travel to the liver and other tissues to exert its metabolic effects.



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G-OCA induced FGF19 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the induction of FGF19 by various FXR agonists, including the parent compound of G-OCA, Obeticholic Acid. This data provides a reference for the expected magnitude of FGF19 induction in response to G-OCA treatment.

Table 1: In Vitro Induction of FGF19 mRNA in Human Intestinal Explants

Compound	Concentration (µM)	Fold Induction of FGF19 mRNA (median)	Reference
Glycochenodeoxychol ate (GCDCA)	50	161	[5][6]
Chenodeoxycholate (CDCA)	50	350	[5][6]
Obeticholic Acid (OCA)	1	70	[5][6]



Table 2: EC50 for FGF19 Transcript Induction

Compound	EC50 (μM)	Cell/Tissue Type	Reference
Chenodeoxycholate (CDCA)	20	Human Ileal Explants	[5][6]

Experimental Protocols Protocol 1: In Vitro FGF19 mRNA Induction in LS174T Cells

This protocol describes the treatment of the human colon adenocarcinoma cell line LS174T with G-OCA to measure the induction of FGF19 mRNA by quantitative real-time PCR (qPCR). LS174T cells are a well-established model for studying intestinal mucin expression and have been used to investigate FGF19 regulation.[7][8]

Materials:

- Glyco-obeticholic acid (G-OCA)
- LS174T cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for human FGF19 and a housekeeping gene (e.g., GAPDH)



Procedure:

Cell Culture:

- Culture LS174T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

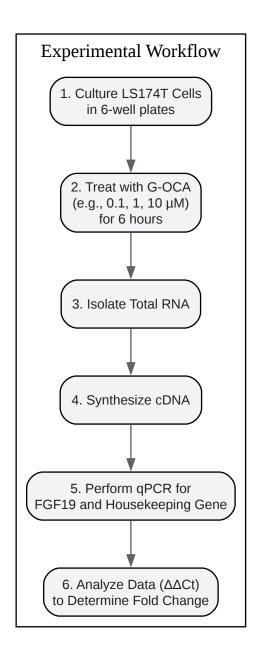
• G-OCA Treatment:

- Prepare a stock solution of G-OCA in a suitable solvent (e.g., DMSO).
- On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
- \circ Treat the cells with varying concentrations of G-OCA (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO) for a specified time (e.g., 6 hours).

RNA Extraction and cDNA Synthesis:

- After the incubation period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
- Isolate total RNA according to the manufacturer's protocol.
- Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
- Quantitative Real-Time PCR (qPCR):
 - Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for FGF19 and the housekeeping gene.
 - \circ Analyze the data using the $\Delta\Delta$ Ct method to determine the fold change in FGF19 mRNA expression relative to the vehicle-treated control.





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Workflow for in vitro FGF19 mRNA induction.

Protocol 2: Measurement of Secreted FGF19 Protein by ELISA

This protocol details the quantification of secreted FGF19 protein in the cell culture supernatant from G-OCA-treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:



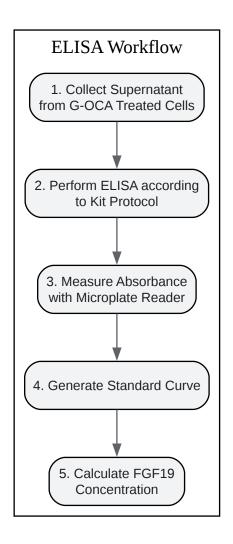
- Supernatant from G-OCA-treated cells (from Protocol 1)
- Human FGF19 ELISA kit
- Microplate reader

Procedure:

- Sample Collection:
 - Following G-OCA treatment of LS174T cells (as in Protocol 1), carefully collect the cell culture supernatant.
 - Centrifuge the supernatant to remove any cellular debris.
- ELISA Procedure:
 - Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
 - Adding standards and samples to the wells of the pre-coated microplate.
 - Incubating with a biotin-conjugated antibody specific for human FGF19.
 - Washing the plate.
 - Adding streptavidin-HRP conjugate.
 - Washing the plate.
 - Adding a substrate solution to develop the color.
 - Stopping the reaction.
- Data Analysis:
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve using the provided standards.



 Calculate the concentration of FGF19 in the samples by interpolating their absorbance values from the standard curve.



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Workflow for FGF19 protein measurement.

Conclusion

Glyco-obeticholic acid is a valuable tool for investigating the FXR/FGF19 signaling axis. The protocols outlined in these application notes provide a framework for researchers to study the induction of FGF19 by G-OCA in a controlled in vitro setting. The provided quantitative data serves as a benchmark for expected results. By utilizing these methods, researchers can further elucidate the role of this important metabolic pathway in health and disease, and explore the therapeutic potential of FXR agonists.



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